2,4-di(3-pyridyl)-1,3-thiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dipyridin-3-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3S/c1-3-10(7-14-5-1)12-9-17-13(16-12)11-4-2-6-15-8-11/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJUUTBLPGKSOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671911 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Methodologies and Reaction Pathways for 2,4 Di 3 Pyridyl 1,3 Thiazole and Its Analogues
Classical Heterocyclic Ring Closure Reactions for Thiazole (B1198619) Formation
The formation of the thiazole ring is often achieved through well-established cyclization reactions. These methods provide a robust foundation for the synthesis of a wide array of thiazole derivatives.
Hantzsch Thiazole Synthesis and Modern Adaptations
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most versatile and widely employed methods for the construction of the thiazole core. encyclopedia.pub The classical approach involves the condensation of an α-haloketone with a thioamide. youtube.com
The general mechanism for the Hantzsch synthesis commences with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. youtube.com Modern adaptations of this reaction often focus on milder reaction conditions and improved yields.
Table 1: Proposed Hantzsch Synthesis for 2,4-di(3-pyridyl)-1,3-thiazole
| Reactant 1 | Reactant 2 | Product |
| 3-Pyridylthioamide | 2-Bromo-1-(3-pyridyl)ethanone | This compound |
Note: This is a proposed reaction based on established Hantzsch synthesis principles for analogous compounds.
Condensation and Cyclization Protocols in Heterocyclic Synthesis
Beyond the Hantzsch synthesis, other condensation and cyclization protocols are fundamental to heterocyclic chemistry and can be adapted for the synthesis of this compound. These methods often involve the reaction of a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl with a source of sulfur and nitrogen.
One-pot multicomponent reactions, which are a hallmark of modern synthetic chemistry, can also be envisioned for the synthesis of di-substituted thiazoles. Such a strategy might involve the reaction of 3-acetylpyridine, a source of sulfur (like Lawesson's reagent), and a source of nitrogen (like an ammonium salt) under conditions that promote cyclization. While specific examples for the target molecule are not detailed in the available literature, the general principles of condensation chemistry provide a fertile ground for the development of novel synthetic routes.
Catalytic Approaches in Thiazole Synthesis
The use of catalysts in organic synthesis has revolutionized the construction of complex molecules, often providing milder reaction conditions, higher yields, and greater selectivity.
Copper-Catalyzed C-H Arylation and Other Metal-Mediated Transformations
Copper-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-heteroatom and carbon-carbon bonds. In the context of this compound synthesis, a potential, albeit more advanced, approach could involve the direct C-H arylation of a pre-formed thiazole ring with 3-halopyridines or vice-versa. While the literature does not provide a specific example for the target molecule, copper-catalyzed methods for the arylation of thiazoles are known. organic-chemistry.org
Alternatively, a convergent synthesis could be designed where pre-functionalized pyridine (B92270) and thiazole precursors are coupled using metal catalysts such as palladium or copper. For example, a Suzuki or Stille coupling could be employed to connect a pyridylboronic acid or pyridylstannane with a halogenated thiazole derivative.
Table 2: Potential Metal-Catalyzed Cross-Coupling Strategies
| Coupling Partners | Catalyst | Reaction Type |
| 2-Halo-4-(3-pyridyl)thiazole + 3-Pyridylboronic acid | Palladium | Suzuki Coupling |
| 2,4-Dihalothiazole + 3-Pyridylzinc halide | Palladium | Negishi Coupling |
Note: These are potential strategies based on general metal-catalyzed cross-coupling reactions.
Organocatalytic and Mild Reaction Conditions for 1,3-Thiazole Derivatization
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a valuable alternative to metal-based catalysis, often with the benefits of being more environmentally friendly and less prone to metal contamination of the final product. While specific organocatalytic methods for the synthesis of this compound are not well-documented, general organocatalytic approaches to thiazole synthesis have been explored. For instance, thiazolium salts, derived from thiazoles, are themselves used as organocatalysts in reactions like the Stetter reaction and benzoin condensation.
The development of organocatalytic methods for the direct synthesis of the this compound core would represent a significant advancement, potentially allowing for milder reaction conditions and improved functional group tolerance.
Strategic Functionalization and Derivatization of the Thiazole-Pyridine Core
Once the this compound core is synthesized, further functionalization and derivatization can be undertaken to explore its chemical space and potential applications. Both the thiazole and pyridine rings offer sites for further chemical modification.
The pyridine rings can undergo electrophilic aromatic substitution, although the nitrogen atom deactivates the ring towards this type of reaction. wikipedia.org Functionalization is more commonly achieved through nucleophilic aromatic substitution on pyridinium salts or after N-oxidation of the pyridine ring. rsc.org The thiazole ring is also amenable to electrophilic substitution, with the C5 position being the most reactive. encyclopedia.pub
Furthermore, the nitrogen atoms of the pyridine rings can be quaternized to form pyridinium salts, which can alter the electronic properties and solubility of the molecule. These pyridinium salts can then be subjected to nucleophilic attack.
Table 3: Potential Functionalization Reactions
| Ring System | Reaction Type | Potential Reagents |
| Pyridine | N-Oxidation | m-CPBA |
| Pyridine N-oxide | Nitration | HNO₃/H₂SO₄ |
| Thiazole | Bromination | NBS |
| Pyridine | Quaternization | Alkyl halide |
Note: These are general functionalization strategies applicable to pyridine and thiazole rings.
In Situ Ligand Generation Approaches in Complex Synthetic Sequences
The in situ generation of ligands, wherein the ligand is formed within the reaction mixture immediately prior to or concurrently with its complexation to a metal center and subsequent participation in a catalytic cycle, represents an efficient and atom-economical approach in synthetic chemistry. This strategy obviates the need for isolation and purification of the ligand, which can streamline reaction workflows and allow for the use of ligands that may be unstable to isolation. While specific documented examples of the in situ generation of this compound for immediate use in a complex synthetic sequence are not prevalent in the literature, the principles of this approach can be illustrated through one-pot and multicomponent reactions used for the synthesis of analogous pyridyl-thiazole structures. These methodologies effectively generate the ligand scaffold in the same pot where it could potentially engage in further chemical transformations.
One-pot multicomponent reactions are particularly relevant to the concept of in situ ligand generation. These reactions involve the combination of three or more starting materials in a single reaction vessel to form a complex product in a sequential manner, where the intermediates are not isolated. Such an approach has been successfully employed for the synthesis of various thiazole derivatives.
For instance, a green, one-pot, three-component synthesis of novel thiazole scaffolds has been reported, catalyzed by reusable NiFe₂O₄ nanoparticles. nih.gov This method involves the reaction of an α-halo carbonyl compound, thiosemicarbazide, and various anhydrides in an ethanol:water solvent system. nih.gov This approach highlights the possibility of generating complex thiazole structures that could act as ligands in a single step.
Another relevant example is the facile one-pot multicomponent synthesis of pyrazolo-thiazole substituted pyridines. mdpi.com In this methodology, a multicomponent reaction of an acetyl-thiazole derivative with thiophene-2-carbaldehyde and malononitrile yields a pyridine analogue in a single step. mdpi.com This demonstrates the construction of a complex heterocyclic system containing a thiazole moiety that could potentially serve as a ligand.
The Hantzsch thiazole synthesis, a classical method for thiazole ring formation, can also be adapted into one-pot procedures. An efficient and green method for the synthesis of new substituted Hantzsch thiazole derivatives has been developed via a one-pot, multi-component reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydes using a reusable catalyst. mdpi.com
These examples, while not specifically describing the in situ generation of this compound for a subsequent reaction, lay the groundwork for how such a process could be envisioned. A hypothetical one-pot synthesis of this compound could involve the reaction of 3-bromacetylpyridine, 3-pyridinecarbothioamide, and a suitable catalyst in a single reaction vessel. The resulting this compound could then, in the same pot, coordinate to a metal salt to form a catalyst for a subsequent transformation.
The following table summarizes representative one-pot synthetic approaches for thiazole derivatives that are analogous to the principles of in situ ligand generation.
Table 1: Examples of One-Pot Syntheses of Thiazole Derivatives
| Starting Materials | Catalyst/Reagents | Product Type | Reference |
| α-halo carbonyl compound, thiosemicarbazide, anhydrides | NiFe₂O₄ nanoparticles | Thiazole scaffolds with phthalazine, pyridazine, and pyrido-pyridazine derivatives | nih.gov |
| Acetyl-thiazole derivative, thiophene-2-carbaldehyde, malononitrile | Piperidine | Pyrazolo-thiazole substituted pyridines | mdpi.com |
| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Silica supported tungstosilisic acid | Substituted Hantzsch thiazole derivatives | mdpi.com |
| 2-(2-benzylidenehydrazinyl)-4-methylthiazole, thiosemicarbazide, hydrazonoyl chlorides or phenacyl bromides | Triethylamine (TEA) | Thiazolyl-hydrazono-ethylthiazole derivatives | nih.gov |
These synthetic strategies underscore the potential for the development of true in situ ligand generation protocols for this compound and its analogues, which could have significant implications for the design of efficient and sustainable catalytic systems.
Sufficient information to generate a detailed article focusing solely on the chemical compound “this compound” is not available in the public domain based on the conducted searches. Extensive research has yielded literature on analogous compounds, such as those with 2-pyridyl or 4-pyridyl isomers, or different heterocyclic cores like thiadiazoles and triazoles. However, no specific studies detailing the coordination chemistry, synthesis of metal complexes, or single-crystal X-ray diffraction analysis for this compound could be located.
Therefore, it is not possible to generate the requested article while strictly adhering to the specified compound and outline without fabricating information. An article on related pyridyl-thiazole ligands would require deviating from the user's explicit instructions.
Coordination Chemistry and Metal Ligand Interactions of 2,4 Di 3 Pyridyl 1,3 Thiazole
Assembly of Metal-Organic Frameworks (MOFs) and Coordination Polymers
The assembly of Metal-Organic Frameworks (MOFs) and coordination polymers using 2,4-di(3-pyridyl)-1,3-thiazole as a linker molecule is an area of significant interest in crystal engineering. The unique geometry and coordination properties of this ligand allow for the construction of diverse and complex supramolecular architectures.
Design Strategies for Porous Coordination Architectures using Pyridyl-Thiazole Linkers
The design of porous coordination architectures with pyridyl-thiazole linkers involves strategic selection of metal ions and ligands to achieve desired network topologies and pore characteristics. The nitrogen atoms on the pyridyl groups of this compound act as effective coordination sites for metal ions, facilitating the self-assembly of extended structures.
A key strategy involves the use of multitopic ligands, where the pyridyl-thiazole unit is one component of a larger organic strut. For instance, combining a pyridyl-thiazole derivative with a dicarboxylate ligand in the presence of a metal ion like zinc can lead to the formation of two-dimensional coordination networks. In one example, the linker 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole was used with benzene-1,3-dicarboxylate and Zn(II) to create a 2D coordination polymer with interdigitated layers. mdpi.com The resulting material exhibited porosity after solvent removal, demonstrating the potential of this approach for creating functional porous materials. mdpi.com
Another design principle is the use of pre-designed secondary building units (SBUs). By carefully selecting the metal coordination environment and the ligand geometry, specific SBUs can be targeted, which then assemble into predictable network topologies. The rigidity of the thiazole (B1198619) ring combined with the rotational freedom of the pyridyl groups in this compound allows for a degree of flexibility in the final structure.
Furthermore, the introduction of functional groups onto the pyridyl-thiazole backbone can be used to tune the properties of the resulting MOF. For example, functionalization could be used to alter the pore size and shape, or to introduce catalytic or sensing capabilities. The modular nature of MOF synthesis allows for a high degree of control over the final material's properties through careful ligand design. nih.gov
| Strategy | Description | Example |
|---|---|---|
| Mixed-Ligand Systems | Utilizing a combination of a pyridyl-thiazole linker and another multitopic ligand (e.g., a dicarboxylate) to control the dimensionality and connectivity of the resulting framework. | [Zn(1,3-BDC)(Dptztz)]·DMF, where Dptztz is 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole and 1,3-BDC is benzene-1,3-dicarboxylate. mdpi.com |
| Secondary Building Unit (SBU) Approach | Targeting specific metal-ligand coordination geometries (SBUs) that can then assemble into predictable and stable network topologies. | Formation of dinuclear {Zn2(O2C)4N4} SBUs that are pillared by the pyridyl-thiazole linker to form a 2D coordination network. mdpi.com |
| Ligand Functionalization | Introducing functional groups onto the pyridyl-thiazole ligand to modify the properties of the resulting MOF, such as pore size, chemical environment, or catalytic activity. | Incorporation of tetracarboxylic acid functionalities onto a related thiazolo[5,4-d]thiazole (B1587360) core to create a water-stable MOF for sensing applications. mdpi.com |
Control over Dimensionality and Topology (1D, 2D, 3D) in MOF Architectures
The dimensionality and topology of MOFs constructed from this compound and related linkers are influenced by several factors, including the coordination geometry of the metal ion, the stoichiometry of the reactants, and the reaction conditions. By manipulating these variables, it is possible to direct the assembly process towards one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks.
For instance, the reaction of a similar ligand, 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt), with different metal salts under varying conditions has yielded a range of structures from 1D zigzag chains to complex 3D honeycomb architectures. researchgate.net In the case of a silver(I) complex with the Htpt ligand, a 1D zigzag chain was formed. researchgate.net A copper(II) complex with the same tpt ligand resulted in a 3D polymeric structure. researchgate.net The use of a different metal, zinc(II), with tpt and a tetracarboxylate linker led to a 2D coordination grid. researchgate.net These examples highlight the significant role of the metal ion in determining the final architecture.
The choice of ancillary ligands also plays a crucial role in controlling dimensionality. The combination of cadmium ions and 2,5-furandicarboxylic acid with various pyridyl linkers has been shown to produce structures with divergent dimensionalities, including 1D linear chains and 2D polycatenated MOFs. ua.pt
The topology of the resulting network is a fundamental characteristic that defines its properties. Different topologies can arise from the same set of building blocks under slightly different synthetic conditions. For example, interpenetration, where two or more independent networks are intertwined, is a common phenomenon in MOF chemistry and can significantly impact the porosity of the material. The formation of interpenetrated structures can be controlled by factors such as solvent and temperature.
| Factor | Influence | Example |
|---|---|---|
| Metal Ion Coordination Geometry | The preferred coordination number and geometry of the metal ion dictate how the linkers are connected, influencing the overall dimensionality. | Trigonal coordination of Ag(I) leads to a 1D chain, while octahedral Cu(II) forms a 3D polymer with the same tpt ligand. researchgate.net |
| Ancillary Ligands | The presence of other ligands in the coordination sphere of the metal can block coordination sites and direct the growth of the framework in specific dimensions. | The use of different bridging amine ligands with cadmium and 2,5-furandicarboxylic acid results in MOFs with varying dimensionalities. ua.pt |
| Reaction Conditions | Parameters such as temperature, solvent, and pH can influence the kinetics and thermodynamics of the self-assembly process, leading to different structural outcomes. | Hydrothermal synthesis conditions can promote the formation of more complex and stable 3D frameworks. researchgate.net |
Influence of Ligand Conformation and Flexibility on Network Assembly
The conformation and flexibility of the this compound ligand are critical factors that influence the final structure of the assembled network. The rotational freedom around the bonds connecting the pyridyl rings to the central thiazole core allows the ligand to adopt various conformations, which can lead to the formation of different isomers or polymorphs of a MOF.
The dihedral angle between the pyridyl and thiazole rings is a key conformational parameter. A nearly planar conformation can promote the formation of extended, layered structures through π-π stacking interactions. For instance, in the solid state, the related molecule 5-(4-pyridyl)-1,3,4-thiadiazole-2(3H)-thione exhibits a nearly planar structure with a small dihedral angle between the pyridine (B92270) and thiadiazole rings. nih.gov In contrast, a more twisted conformation can lead to the formation of more complex, three-dimensional frameworks. In the crystal structure of 5-(3-pyridyl)-1,3,4-thiadiazol-2-amine, the dihedral angle between the two rings is 32.42°. nih.gov
The flexibility of the ligand can also allow for the formation of structures that can respond to external stimuli, such as the introduction of guest molecules. This can lead to phenomena such as "breathing" or "gate-opening" effects, where the framework undergoes a structural change upon adsorption or desorption of guests. While not explicitly reported for this compound itself, a related thiazolo[5,4-d]thiazole-based MOF exhibited a gate-opening effect for CO2 adsorption. mdpi.com This suggests that the inherent flexibility of such linkers can be harnessed to create dynamic and responsive materials.
The polarity of the environment can also influence the preferred conformation of thiazole-containing molecules, which in turn can affect the self-assembly process in solution. nih.gov
Noncovalent Interactions in Crystal Engineering
Role of Hydrogen Bonding in Solid-State Architectures
Hydrogen bonding is a powerful tool in crystal engineering for directing the assembly of molecules into predictable supramolecular structures. In the context of MOFs and coordination polymers containing pyridyl-thiazole ligands, hydrogen bonds can occur between the ligand and solvent molecules, or between different components of the framework itself.
For example, in the crystal structure of 2-(3-pyridinio)-5-(3-pyridyl)-1,3,4-oxadiazole perchlorate, a combination of N-H···N, C-H···N, and C-H···O hydrogen bonds creates an extensive three-dimensional network. nih.gov Similarly, in 5-(4-pyridyl)-1,3,4-thiadiazole-2(3H)-thione, molecules are linked into chains by N—H···N hydrogen bonds. nih.gov In the case of 5-(3-pyridyl)-1,3,4-thiadiazol-2-amine, intermolecular N—H···N interactions link the molecules into a 3D network featuring R22(8) ring motifs. nih.gov
| Compound | Hydrogen Bond Type | Resulting Supramolecular Motif |
|---|---|---|
| 2-(3-pyridinio)-5-(3-pyridyl)-1,3,4-oxadiazole perchlorate | N-H···N, C-H···N, C-H···O | Three-dimensional hydrogen-bonded network. nih.gov |
| 5-(4-pyridyl)-1,3,4-thiadiazole-2(3H)-thione | N—H···N | C(8) chains. nih.gov |
| 5-(3-pyridyl)-1,3,4-thiadiazol-2-amine | N—H···N | Three-dimensional network with R22(8) ring motifs. nih.gov |
Aromatic π-Stacking Interactions in Crystal Packing
Aromatic π-stacking interactions are another significant noncovalent force that influences the crystal packing of MOFs containing this compound. The planar, electron-rich aromatic systems of the pyridyl and thiazole rings can interact with each other in a face-to-face or offset manner.
These interactions can lead to the formation of columnar stacks or layered arrangements of the ligands within the crystal structure. For example, in the crystal structure of 5-(3-pyridyl)-1,3,4-thiadiazol-2-amine, π–π contacts between the thiadiazole rings with a centroid–centroid distance of 3.666 Å contribute to the stability of the structure. nih.gov In a different system involving pyrazolyl-thiazole derivatives, the structure-directing role of π-stacking was also highlighted. rsc.org
Despite a comprehensive search for scholarly articles and crystallographic data, no specific research findings detailing halogen and chalcogen bonding in the context of the chemical compound “this compound” could be located.
The performed searches aimed to identify crystal structures and supramolecular assembly studies of this specific compound and its metal-ligand complexes. However, the search results did not yield any publications containing the necessary experimental data, such as bond lengths, bond angles, or intermolecular contact distances, that would be required to generate a scientifically accurate and detailed article on the role of halogen and chalcogen bonding as structure-directing forces for this particular molecule.
While general principles of halogen and chalcogen bonding in various other thiazole and pyridine-containing heterocyclic systems are well-documented, this information does not directly apply to the specific substitution pattern and isomeric form of this compound as requested. Therefore, the generation of the specified article section with detailed research findings and data tables is not possible at this time due to the lack of available scientific literature on this precise topic.
Catalytic Performance and Mechanistic Insights of 2,4 Di 3 Pyridyl 1,3 Thiazole Based Systems
Application of Metal Complexes of 2,4-di(3-pyridyl)-1,3-thiazole as Homogeneous Catalysts
Information unavailable.
Heterogeneous Catalysis via Thiazole-Functionalized Metal-Organic Frameworks
Information unavailable for the specific ligand this compound.
Specific Reaction Types and Reaction Pathways Facilitated by this compound Catalysts
Information unavailable.
Investigation of Catalytic Mechanisms and Active Sites
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Catalyst Recycling and Stability Considerations in Catalytic Cycles
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Computational and Theoretical Analysis of this compound: A Review of Current Scientific Literature
A thorough review of current scientific literature reveals a notable absence of specific computational and theoretical studies focused exclusively on the chemical compound This compound . While extensive research exists on the computational analysis of various thiazole (B1198619) and pyridine (B92270) derivatives, studies detailing the electronic structure, spectroscopic properties, and protein-ligand interactions of this particular molecule are not presently available in published research.
Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for predicting the properties of molecules. Such studies on related heterocyclic compounds have provided valuable insights into their reactivity, potential biological activity, and spectroscopic characteristics. For instance, research on various 2,4-disubstituted thiazole derivatives and other pyridine-thiazole hybrids has successfully employed these methods to explore:
Electronic Structure and Reactivity: Frontier Molecular Orbital (FMO) analysis (examining the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) and Molecular Electrostatic Potential (MEP) mapping are standard techniques to predict a molecule's stability and the likely sites for electrophilic and nucleophilic attack.
Spectroscopic Properties: Theoretical calculations are often used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and to interpret vibrational (infrared) and electronic (UV-Vis) spectra, which can aid in the structural confirmation of newly synthesized compounds.
Biomolecular Interactions: Molecular docking simulations are frequently used to predict how a molecule might bind to a biological target, such as a protein's active site, providing clues about its potential as a therapeutic agent.
However, without specific studies on this compound, it is not possible to provide scientifically accurate data for the requested sections on its DFT analysis, FMO and MEP characteristics, predicted NMR spectra, or its behavior in molecular docking simulations. Generating such an analysis would require performing novel, original research calculations, which is beyond the scope of this review.
Therefore, while the computational methodologies outlined in the query are standard and highly valuable in chemical research, their specific application to this compound has not been documented in the accessible scientific literature. Further research is needed to elucidate the specific computational and theoretical characteristics of this compound.
Computational Chemistry and Theoretical Characterization of 2,4 Di 3 Pyridyl 1,3 Thiazole
Molecular Docking and Protein-Ligand Interaction Studies
Binding Affinity and Modes with Biomolecular Targets (e.g., Enzymes, Receptors)
Molecular docking is a primary computational technique used to predict the binding affinity and mode of a small molecule, such as 2,4-di(3-pyridyl)-1,3-thiazole, to a biomolecular target. This method computationally places the ligand into the binding site of a receptor, such as an enzyme or protein, and scores the interaction to estimate the binding energy. These scoring functions consider factors like electrostatic interactions, van der Waals forces, and hydrogen bonding.
A comprehensive search of the scientific literature reveals a lack of specific studies detailing the binding affinity and modes of this compound with any particular biomolecular targets. While research on other substituted thiazole (B1198619) derivatives exists, showing interactions with targets like lanosterol-C14α-demethylase in fungi or the 5-HT6 receptor, this specific information is not available for the title compound. nih.govresearchgate.net Future computational studies on this compound would require the selection of a relevant biological target, followed by rigorous molecular docking and likely molecular dynamics simulations to validate the stability of the predicted binding poses and to provide a more accurate estimation of the binding free energy.
Elucidation of Molecular Recognition Events
Molecular recognition is fundamental to how molecules interact within biological systems. It involves the specific binding between two or more molecules through non-covalent interactions. Computational methods are pivotal in elucidating the key intermolecular forces—such as hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions—that govern these recognition events.
For this compound, there is currently no specific published research that elucidates its molecular recognition events with biomolecular partners. General studies on other thiazole-containing compounds indicate that the nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking and hydrophobic interactions. nih.gov The pyridyl substituents in this compound introduce additional hydrogen bond acceptors (the nitrogen atoms in the pyridine (B92270) rings), which could significantly influence its molecular recognition profile. Detailed computational analyses, such as quantum mechanics/molecular mechanics (QM/MM) calculations, could provide a deeper understanding of the electronic and structural details of these potential interactions.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches for Thiazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by finding a statistical relationship between calculated molecular descriptors (e.g., physicochemical properties, topological indices) and experimentally measured activity. Cheminformatics employs these and other computational methods to analyze large datasets of chemical compounds.
There are no specific QSAR or cheminformatics studies published for this compound. The development of a QSAR model for this compound would necessitate a dataset of structurally related analogues with corresponding biological activity data. For thiazole derivatives in general, QSAR studies have been conducted to explore their antimicrobial and anticancer activities. imist.manih.gov These studies have identified various descriptors, such as molecular weight, lipophilicity (logP), and electrostatic properties, as being important for the biological activity of these compounds. Such approaches could be applied to this compound and its derivatives in the future to guide the design of more potent and selective molecules.
Analysis of Intermolecular Interactions in Condensed Phases (e.g., Hirshfeld Surface Analysis)
A search of crystallographic databases and the broader scientific literature did not yield any results for the crystal structure or Hirshfeld surface analysis of this compound. Hirshfeld surface analyses of other thiazole derivatives have revealed the importance of H···H, C···H/H···C, and various heteroatom contacts (e.g., O···H, N···H, S···H) in their crystal packing. kayseri.edu.trnih.govnih.gov For this compound, one would anticipate significant contributions from π-π stacking interactions due to the presence of multiple aromatic rings, in addition to hydrogen bonding involving the pyridyl and thiazole nitrogen atoms. Experimental determination of its crystal structure would be the first step toward enabling such an analysis.
Exploration of Advanced Applications and Research Horizons for 2,4 Di 3 Pyridyl 1,3 Thiazole
Biological Activities and Mechanistic Understanding
The unique structural features of pyridyl-thiazole derivatives have made them a focal point in medicinal chemistry. nih.gov The combination of the electron-rich thiazole (B1198619) ring and the electron-deficient pyridine (B92270) ring creates a versatile pharmacophore capable of interacting with a wide range of biological targets. scielo.br
Antimicrobial Action: Investigating Antibacterial and Antifungal Mechanisms of Pyridyl-Thiazoles
Pyridyl-thiazole derivatives have demonstrated significant potential as antimicrobial agents. Research indicates that the inclusion of a 3-pyridyl moiety is particularly effective for antibacterial activity, especially against Gram-positive bacteria. scielo.br One study synthesized a series of 5-[4-methyl-2-(pyridin-3-yl)thiazole-5-yl]-4-substituted-3-substituted benzylthio-4H-1,2,4-triazole derivatives and found them to exhibit notable antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from <3.09 to 500 µg/mL. scielo.br
The antifungal properties of these compounds are also noteworthy. Derivatives substituted with a 3-pyridyl group have been identified as having potent antifungal activity. nih.gov For instance, certain novel thiazoles have shown good antifungal activity against Candida albicans, with MIC values as low as 5.8 to 7.8 µg/mL. researchgate.net The mechanism of action is often attributed to the disruption of microbial cellular processes, and in some cases, molecular docking studies suggest potential inhibition of key enzymes like DNA gyrase. researchgate.net
Table 1: Antimicrobial Activity of Selected Pyridyl-Thiazole Derivatives
| Compound Type | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|
| 3-Pyridyl Thiazolyl Triazole Derivatives | Gram-positive bacteria | <3.09 - 500 µg/mL | scielo.br |
| Novel Thiazole (Compound 13a) | Bacteria | 46.9 - 93.7 µg/mL | researchgate.net |
| Novel Thiazole (Compound 13a) | Fungi | 5.8 - 7.8 µg/mL | researchgate.net |
| Bisthiazole with 3-pyridyl moiety | Fungi | Reported as effective | nih.gov |
Anticancer Potential: Targeting Molecular Pathways and Enzyme Inhibition (e.g., Kinases, EGFR TK)
The thiazole framework is a privileged structure in the design of anticancer agents, particularly through the inhibition of protein kinases, which play a crucial role in cellular signaling pathways. nih.gov Derivatives of pyridyl-thiazole have been developed as potent inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a key target in non-small cell lung cancer. nih.gov
A novel series of thiazolo[5,4-b]pyridine (B1319707) analogues were designed and synthesized, with several compounds showing remarkable potency. nih.gov For example, compound 10k (N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide) displayed IC50 values of 0.010 µM and 0.08 µM against HCC827 and NCI-H1975 cancer cell lines, respectively. nih.gov Mechanistic studies confirmed that this compound acts by inhibiting EGFR-TK autophosphorylation and inducing significant apoptosis in cancer cells. nih.gov Molecular docking simulations further revealed that these compounds bind effectively to the target enzyme, forming key interactions. nih.gov
Other studies have highlighted thiazolyl-pyrazoline derivatives as potent EGFR-TK inhibitors. One such compound demonstrated an IC50 of 0.06 µM for EGFR-TK inhibition and a corresponding IC50 of 0.07 µM against the MCF-7 breast cancer cell line, indicating its potential as an effective anticancer agent. drugbank.com
Table 2: Anticancer Activity of Pyridyl-Thiazole Derivatives via Enzyme Inhibition
| Compound | Target Enzyme | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|---|
| Compound 10k | EGFR-TK | HCC827 | 0.010 µM | nih.gov |
| Compound 10k | EGFR-TK | NCI-H1975 | 0.08 µM | nih.gov |
| Compound 10k | EGFR-TK | A-549 | 0.82 µM | nih.gov |
| Thiazolyl-pyrazoline (Compound 11) | EGFR-TK | MCF-7 | 0.07 µM | drugbank.com |
| Thiazolyl-pyrazoline (Compound 6g) | EGFR | A549 | 1.537 µM | acs.org |
Anti-inflammatory Response: Modulation of Inflammatory Pathways and Cholinesterase Inhibition
Pyridyl-thiazole derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of key enzymes in inflammatory pathways. nih.gov One approach is through the inhibition of protein denaturation; a study on thiazole-based hydrazides found IC50 values for inhibiting bovine serum albumin denaturation in the range of 46.29–100.60 μg/mL. acs.org
A significant area of research is the inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are linked to neuro-inflammation in conditions like Alzheimer's disease. nih.govmdpi.com Novel pyrazoline-thiazole hybrids have been synthesized as dual inhibitors of these enzymes. nih.gov Specific derivatives showed potent AChE inhibitory activity, with IC50 values as low as 0.15 µmol·L⁻¹, which was superior to the reference drug rivastigmine. nih.govresearchgate.net These findings highlight the potential of the pyridyl-thiazole scaffold in developing agents that can modulate inflammatory responses through cholinesterase inhibition. nih.gov
Table 3: Cholinesterase Inhibition by Pyridyl-Thiazole Derivatives
| Compound Type | Target Enzyme | Activity (IC50) | Reference |
|---|---|---|---|
| 4-pyridinylthiazole-2-amine (13c) | AChE | 0.15 µmol·L⁻¹ | researchgate.net |
| Pyrazoline-thiazole (3f) | AChE | 0.382 µM | nih.gov |
| Pyrazoline-thiazole (3g) | AChE | 0.338 µM | nih.gov |
| Pyrazoline-thiazole (3g) | BChE | 2.087 µM | nih.gov |
Antitubercular Activity: Enzyme Inhibition (e.g., DHFR, DNA gyrase)
The emergence of drug-resistant tuberculosis has spurred the search for novel therapeutic agents. Thiazole-containing compounds, specifically thiazolopyridine ureas, have been identified as a potent new class of antitubercular agents that act by inhibiting DNA gyrase B (GyrB), an essential enzyme for DNA replication in Mycobacterium tuberculosis (Mtb). nih.govnih.gov
This class of inhibitors targets the ATPase activity of GyrB. nih.gov Optimization of these compounds has led to potent enzyme inhibition with IC50 values as low as 2 nM and powerful cellular activity against Mtb with MIC values of 0.1 µM. nih.gov The mechanism was confirmed through co-crystallization studies and genetic mapping of mutations that confer resistance. nih.gov These findings underscore the effectiveness of the pyridyl-thiazole scaffold in designing specific enzyme inhibitors to combat tuberculosis. nih.govnih.gov
Table 4: Antitubercular Activity of Thiazolopyridone Urea Derivatives
| Compound Class | Target Enzyme | Target Organism | Enzyme Inhibition (IC50) | Cellular Activity (MIC) | Reference |
|---|---|---|---|---|---|
| Thiazolopyridone Ureas | DNA Gyrase B | M. tuberculosis | 2 nM | 0.1 µM | nih.gov |
| Thiazolopyridine Ureas | DNA Gyrase B | M. tuberculosis | ≤ 1 nM | ≤ 0.1 µM | nih.gov |
Luminescent Properties and Sensing Capabilities
Beyond biological applications, the rigid, planar, and electron-rich nature of the thiazole-pyridyl structure makes it an excellent building block for functional materials, particularly luminescent metal-organic frameworks (LMOFs). scientificarchives.com
Design of Luminescent Metal-Organic Frameworks with Thiazole-Pyridyl Linkers
LMOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. bohrium.com Their tunable structures and photoluminescent properties make them ideal for applications in chemical sensing. semanticscholar.orgmdpi.com Linkers containing thiazole and pyridine moieties, such as 2,5-Bis(4-pyridyl)thiazolo[5,4-d]thiazole, are used to construct LMOFs with d10 metal cations like Zn²⁺ and Cd²⁺. scientificarchives.com These frameworks often exhibit strong luminescence originating from the organic linkers. scientificarchives.com
The specific geometry and electronic properties of the 2,4-di(3-pyridyl)-1,3-thiazole linker allow for the creation of porous structures with high sensitivity and selectivity for detecting environmental contaminants. scientificarchives.com For example, a Cd(II) MOF constructed with a pyridyl-terephthalic acid ligand demonstrated high selectivity for detecting acetone (B3395972) through a fluorescence quenching mechanism. rsc.org The design of these LMOFs leverages the π-conjugated system of the thiazole-pyridyl linker, which can be tailored to achieve targeted absorption and emission properties for specific sensing applications. scientificarchives.comsemanticscholar.org
Gas Adsorption, Storage, and Separation in Thiazole-MOFs
Specific research on the use of This compound as a ligand to create metal-organic frameworks (MOFs) for gas adsorption, storage, and separation is not found in the existing literature. The development of MOFs for these applications is an active area of research, and various pyridyl-containing ligands are commonly used due to their ability to coordinate with metal ions to form porous structures. researchgate.netnih.gov For example, MOFs constructed from other multifunctional ligands containing pyridyl groups have demonstrated selective CO2 capture over other gases like N2 and CH4. nih.gov While the bifunctional nature of this compound, with its two pyridyl nitrogen atoms, makes it a theoretical candidate for constructing such frameworks, no published studies have yet reported its synthesis into a MOF and subsequent gas adsorption properties.
Future Research Directions and Potential for Materials Science Innovation
While direct applications of This compound are not yet documented in the specified areas, its molecular structure suggests several promising avenues for future research and innovation in materials science.
Potential as a Chemosensor: The presence of two pyridyl nitrogen atoms and the thiazole ring makes the compound a multidentate ligand capable of coordinating with various metal ions. This coordination is known to affect the photophysical properties of organic molecules. Future research could involve synthesizing fluorescent metal complexes or coordination polymers with this ligand. The investigation of their photoluminescent response upon exposure to different environmental analytes, such as heavy metal ions (e.g., Hg²⁺, Pb²⁺, Cd²⁺) or toxic anions, could reveal its potential as a selective and sensitive chemosensor. The inherent fluorescence of pyridylthiazole structures provides a strong basis for this line of inquiry. acs.orgnih.gov
Potential in Thiazole-MOFs for Gas Adsorption: The rigid structure and the divergent orientation of the two 3-pyridyl groups make This compound an intriguing candidate as an organic linker for the synthesis of novel MOFs. Future work could focus on:
Synthesis and Characterization: Systematically reacting the ligand with various metal nodes (e.g., Zn²⁺, Cu²⁺, Mn²⁺) to create new MOFs with unique topologies and pore environments.
Porosity and Gas Uptake: Evaluating the resulting MOFs for their surface area, pore volume, and thermal stability. Subsequent gas adsorption experiments using CO2, CH4, and N2 would be crucial to determine their capacity and selectivity. The specific positioning of the pyridyl nitrogen atoms could lead to frameworks with tailored pore chemistry, potentially enhancing selective gas capture.
The broader field of thiazole-based materials continues to expand, with applications in organic electronics, pharmaceuticals, and materials science. nih.govdergipark.org.tr The exploration of specific, unstudied isomers like This compound represents a key frontier for discovering new materials with novel properties and functions.
Q & A
Basic Research Questions
Q. What are the key considerations for designing synthetic routes to 2,4-di(3-pyridyl)-1,3-thiazole and its derivatives?
- Methodological Answer : Synthesis of 2,4-disubstituted thiazoles typically involves cyclocondensation reactions between α-haloketones and thioureas or thioamides. For pyridyl-substituted thiazoles, substituent compatibility with reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) is critical. For example, pyridyl groups may require protection during synthesis to prevent undesired side reactions. Optimization of reaction time and purification steps (e.g., column chromatography or recrystallization) ensures high yields and purity .
Q. How can researchers confirm the structural integrity of synthesized this compound?
- Methodological Answer : Multi-spectroscopic techniques are essential:
- NMR : H and C NMR verify substituent positions and aromaticity patterns.
- IR : Confirms functional groups (e.g., C=N stretching at ~1600 cm).
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
- Elemental analysis : Matches experimental and calculated C, H, N, S percentages to confirm purity .
Q. What role do halogen substituents (e.g., bromine, chlorine) play in modulating the biological activity of thiazole derivatives?
- Methodological Answer : Halogens enhance lipophilicity and influence binding to hydrophobic pockets in biological targets. For example, bromine at the 2-position in 2-(3-bromophenyl)-4-(chloromethyl)-1,3-thiazole increases antimicrobial potency by improving membrane penetration. Comparative studies using halogen-free analogs and quantitative structure-activity relationship (QSAR) models can isolate substituent effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for antimicrobial applications?
- Methodological Answer : SAR analysis identifies critical substituents affecting activity. For example:
- Pyridyl groups : Enhance π-π stacking with bacterial enzyme active sites (e.g., dihydrofolate reductase).
- Electron-withdrawing groups : Improve interaction with positively charged residues in target proteins.
- Positional effects : Substitution at the 4-position often yields higher activity than the 2-position. Computational docking (e.g., AutoDock Vina) validates hypothesized binding modes .
Q. What computational strategies are effective in predicting the binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Predicts ligand-receptor binding poses and affinity scores. For example, 2,4-disubstituted thiazoles show hydrogen bonding with Tyr327 and hydrophobic interactions with Leu28 in bacterial enzymes .
- Molecular dynamics simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns).
- QSAR models : Use descriptors like molecular connectivity indices () to correlate structural features with activity .
Q. How can researchers resolve discrepancies between in vitro and in silico activity data for thiazole derivatives?
- Methodological Answer :
- Re-evaluate assay conditions : Ensure pH, solvent (e.g., DMSO concentration ≤1%), and bacterial strain variability are controlled.
- Validate computational models : Cross-check docking results with mutagenesis studies or co-crystallization data.
- Synergistic studies : Test combinations with known inhibitors to identify off-target effects or adjuvant potential .
Q. What experimental approaches are used to elucidate the mechanism of action of this compound in cancer cell lines?
- Methodological Answer :
- Enzyme inhibition assays : Measure IC values against kinases (e.g., EGFR) or topoisomerases.
- Flow cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide).
- Western blotting : Quantify expression of apoptotic markers (e.g., Bax, Bcl-2) .
Q. How can predictive modeling accelerate the discovery of novel this compound analogs with enhanced bioactivity?
- Methodological Answer :
- Machine learning : Train models on datasets of thiazole derivatives with known IC/MIC values.
- ADMET prediction : Prioritize compounds with favorable pharmacokinetic profiles (e.g., logP < 5, no CYP3A4 inhibition).
- Fragment-based design : Merge active fragments (e.g., pyridyl-thiazole core) with pharmacophores from known inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
